N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with thiophene-2-carboxylic acid to form an intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the thieno[3,4-c]pyrazole core.
Chemical Reactions Analysis
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of key enzymatic pathways. The thiophene and pyrazole rings can also interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4H-pyrazol-4-yl]thiophene-2-carboxamide: This compound has a similar core structure but with different substituents, leading to variations in its chemical reactivity and biological activity.
Indole derivatives: These compounds also contain nitrogen heterocycles and have shown diverse biological activities, making them useful for comparison in terms of their therapeutic potential
Properties
Molecular Formula |
C16H12N4O5S2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N4O5S2/c21-16(14-2-1-7-26-14)17-15-12-8-27(24,25)9-13(12)18-19(15)10-3-5-11(6-4-10)20(22)23/h1-7H,8-9H2,(H,17,21) |
InChI Key |
UNRGBBOKALFODB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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